

# Confirming the dual inhibitory action of UNC2025 through competitive binding assays

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# Unveiling the Dual Inhibitory Power of UNC2025: A Comparative Analysis

For Immediate Release

This guide provides a comprehensive comparison of **UNC2025**, a potent dual inhibitor of MER and FLT3 tyrosine kinases, against other relevant kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document details the competitive binding action of **UNC2025**, supported by experimental data and protocols to facilitate informed decisions in research and development.

**UNC2025** has emerged as a significant tool in cancer research, particularly in the context of Acute Myeloid Leukemia (AML), where both MER and FLT3 kinases are crucial therapeutic targets. Its ability to concurrently inhibit these two pathways offers a promising strategy to overcome resistance and enhance therapeutic efficacy.

## **Comparative Performance Analysis**

The inhibitory activity of **UNC2025** has been rigorously tested against its primary targets, MER and FLT3, and a panel of other kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of **UNC2025** in comparison to other notable kinase inhibitors. The data highlights the potency and selectivity of **UNC2025**.



Compoun d	Primary Targets	MER (enzymati c IC50)	FLT3 (enzymati c IC50)	AXL (enzymati c IC50)	TYRO3 (enzymati c IC50)	c-KIT (enzymati c IC50)
UNC2025	MER/FLT3	0.74 nM[1]	0.8 nM[1]	122 nM[1]	301 nM (cellular)[2]	8.18 nM[3]
MRX-2843	MER/FLT3	1.3 nM[4] [5]	0.64 nM[4] [5]	-	-	-
Gilteritinib	FLT3/AXL	-	0.29 nM[6]	0.73 nM[6]	-	230 nM[6]
Cabozantin ib	VEGFR/M ET/AXL	-	11.3 nM[3] [7]	7 nM[7]	-	4.6 nM[3] [7]
Sitravatinib	TAM/VEGF R/KIT	Yes (inhibits)[8]	-	Yes (inhibits)[8]	Yes (inhibits)[8]	Yes (inhibits)[8]

Data presented as IC50 values from enzymatic or cellular assays as indicated. A lower IC50 value indicates higher potency. "-" indicates data not readily available.

**UNC2025** demonstrates sub-nanomolar potency against both MER and FLT3.[1] Notably, it exhibits over 45-fold selectivity for MERTK compared to AXL, another member of the TAM (TYRO3, AXL, MER) receptor kinase family.[1] This selectivity is a critical attribute, as off-target effects can lead to cellular toxicity. While MRX-2843 also shows potent dual inhibition of MER and FLT3[4][5], Gilteritinib is a potent FLT3 and AXL inhibitor.[6] Cabozantinib and Sitravatinib are multi-kinase inhibitors with broader target profiles that include members of the TAM family and other receptor tyrosine kinases.[3][7][8]

### **Experimental Protocols**

The dual inhibitory action of **UNC2025** is confirmed through competitive binding assays, which measure the ability of the compound to displace a known ligand from the ATP-binding pocket of the target kinase. Below are detailed methodologies for key experiments.

## In Vitro Kinase Inhibition Assay (LANCE® Ultra TR-FRET Assay)



This assay determines the IC50 value of an inhibitor by measuring its ability to compete with ATP for the kinase's active site. The protocol outlined here is a generalized procedure for a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

#### Materials:

- Recombinant MER and FLT3 kinases
- ULight<sup>™</sup>-labeled peptide substrate
- Europium-labeled anti-phospho-specific antibody
- ATP
- UNC2025 and other test compounds
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- · Detection buffer with EDTA
- 384-well microplates

### Procedure:

- Compound Preparation: Prepare serial dilutions of UNC2025 and other inhibitors in DMSO, followed by dilution in the kinase reaction buffer.
- Kinase Reaction:
  - $\circ$  Add 5 µL of the diluted kinase solution to the wells of a 384-well plate.
  - Add 2.5 μL of the test inhibitor or vehicle control.
  - $\circ$  Initiate the kinase reaction by adding 2.5  $\mu L$  of a mixture of the ULight-labeled substrate and ATP.
  - Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).



### · Detection:

- $\circ$  Stop the kinase reaction by adding 5  $\mu$ L of detection buffer containing EDTA.
- Add 5 μL of the Europium-labeled anti-phospho-specific antibody.
- Incubate for 60 minutes at room temperature to allow for antibody binding.
- Data Acquisition: Read the plate on a TR-FRET compatible microplate reader, measuring the emission at 665 nm and 620 nm. The ratio of these signals is proportional to the amount of phosphorylated substrate.
- Data Analysis: Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

## Cell-Based Inhibition of Kinase Phosphorylation (Western Blot)

This method confirms the inhibitory activity of **UNC2025** within a cellular context by measuring the phosphorylation status of the target kinases.

### Materials:

- Leukemia cell lines expressing MER and/or FLT3 (e.g., 697 B-ALL, Molm-14 AML)
- UNC2025
- Cell lysis buffer
- Primary antibodies against phospho-MER, total MER, phospho-FLT3, and total FLT3
- · Secondary antibodies
- · Western blot reagents and equipment

#### Procedure:

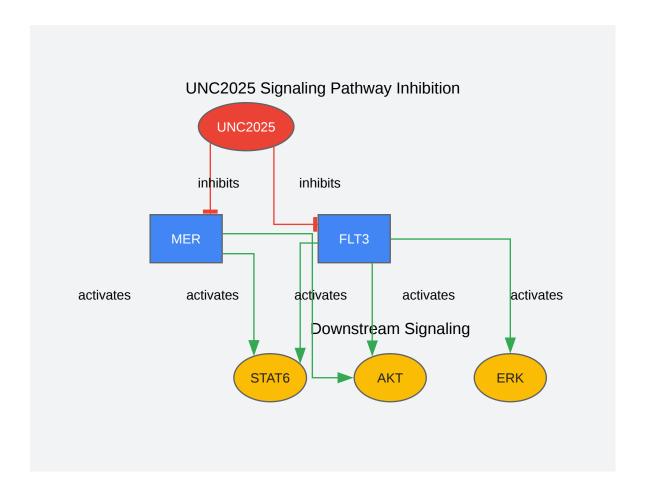


- Cell Treatment: Culture the cells and treat with varying concentrations of UNC2025 or vehicle for a specified time (e.g., 1 hour).
- Cell Lysis: Harvest the cells and prepare cell lysates.
- Protein Quantification: Determine the protein concentration of each lysate.
- Western Blotting:
  - Separate the protein lysates by SDS-PAGE and transfer to a membrane.
  - Block the membrane and incubate with the primary antibodies overnight.
  - Wash and incubate with the appropriate secondary antibodies.
- Detection: Visualize the protein bands using a suitable detection method.
- Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total kinase at each inhibitor concentration.

## Visualizing the Mechanism and Workflow

To further elucidate the action of **UNC2025**, the following diagrams illustrate its inhibitory pathway and a typical experimental workflow.

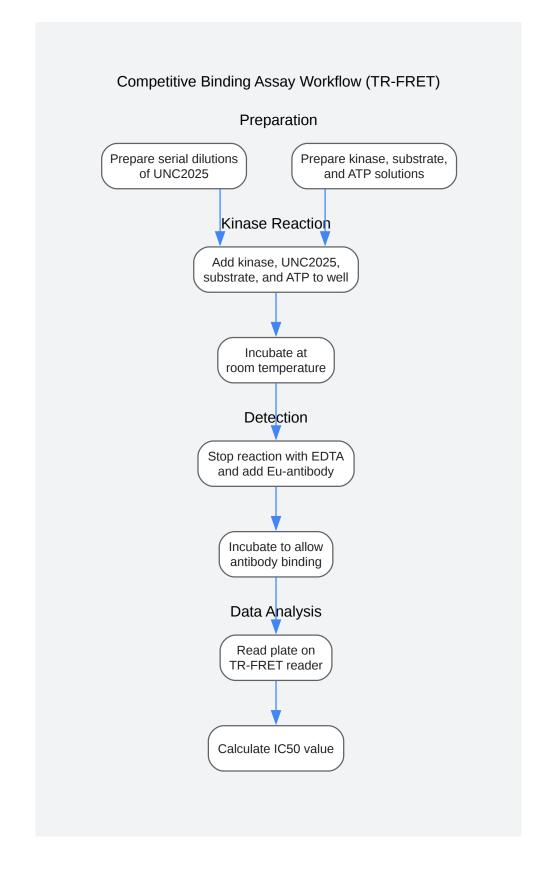




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Caption: UNC2025 inhibits MER and FLT3 signaling pathways.





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